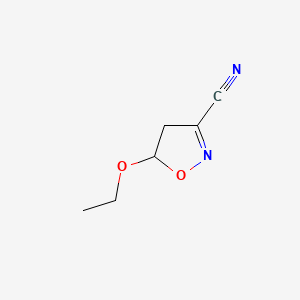

5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

5-ethoxy-4,5-dihydro-1,2-oxazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-9-6-3-5(4-7)8-10-6/h6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYDJKDNXTVUFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(=NO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726288 | |

| Record name | 5-Ethoxy-4,5-dihydro-1,2-oxazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201794-84-4 | |

| Record name | 5-Ethoxy-4,5-dihydro-1,2-oxazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile chemical properties"

Technical Whitepaper: 5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile

Executive Summary

5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile (CAS: 1201794-84-4) is a specialized heterocyclic intermediate primarily utilized in the synthesis of functionalized isoxazoles and masked

Part 1: Structural Identity & Physicochemical Profile

The molecule exists as a stable isoxazoline ring under neutral conditions but exhibits high reactivity toward acids and reducing agents due to the hemiacetal-like character of the C5-ethoxy ether and the labile N-O bond.

| Property | Data / Description |

| IUPAC Name | 5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile |

| Common Name | 3-Cyano-5-ethoxy-2-isoxazoline |

| CAS Number | 1201794-84-4 |

| Molecular Formula | C |

| Molecular Weight | 140.14 g/mol |

| Physical State | Pale yellow oil or low-melting solid |

| Solubility | Soluble in CH |

| Key Functional Groups | Nitrile (C3), Enol Ether/Acetal (C5), N-O Bond |

Part 2: Synthetic Pathways & Mechanism

The synthesis of 5-ethoxy-4,5-dihydroisoxazole-3-carbonitrile is a textbook example of a [3+2] dipolar cycloaddition . The reaction involves the in situ generation of cyanogen N-oxide (the dipole) and its subsequent trapping by ethyl vinyl ether (the dipolarophile).

Mechanistic Workflow

-

Dipole Generation: The precursor, typically dichloroformaldoxime or chloroximidoacetonitrile , is treated with a base (e.g., triethylamine) to eliminate HCl, generating the transient cyanogen N-oxide (

). -

Cycloaddition: The cyanogen N-oxide undergoes a concerted [3+2] cycloaddition with ethyl vinyl ether.

-

Regioselectivity: The reaction is highly regioselective. The oxygen of the nitrile oxide attacks the more substituted carbon (C2 of the vinyl ether) or, more accurately, the electronic polarization directs the carbon of the nitrile oxide to the

-carbon of the vinyl ether, resulting in the 5-ethoxy isomer rather than the 4-ethoxy isomer.

Synthesis Diagram (DOT)

Caption: Pathway from precursor to target isoxazoline and subsequent aromatization.

Part 3: Chemical Reactivity & Transformations

The utility of 5-ethoxy-4,5-dihydroisoxazole-3-carbonitrile lies in its ability to serve as a divergent intermediate.

Aromatization (Elimination of Ethanol)

Under acidic conditions (e.g.,

-

Reagent:

-Toluenesulfonic acid / Benzene or Toluene. -

Significance: This is a primary method for synthesizing 3-substituted isoxazoles that are otherwise difficult to access directly.

Reductive Ring Cleavage

The N-O bond is the weakest link in the isoxazoline ring. Catalytic hydrogenation or treatment with Raney Nickel cleaves this bond.

-

Conditions: H

(1 atm), Pd/C or Raney Ni, MeOH/Water. -

Product:

-amino ketones or -

Mechanism: The N-O bond breaks, unmasking the latent aldol-type structure hidden within the ring.

Nitrile Hydrolysis

The C3-cyano group can be hydrolyzed independently of the ring, although care must be taken to avoid aromatization if the isoxazoline core is to be preserved.

-

Conditions: Mild basic hydrolysis (NaOH/H

O -

Product: 5-Ethoxy-4,5-dihydroisoxazole-3-carboxamide.

Part 4: Experimental Protocols

Protocol A: Synthesis via [3+2] Cycloaddition

Note: Cyanogen N-oxide is unstable and must be generated in situ.

-

Preparation: In a 3-neck flask, dissolve chloroximidoacetonitrile (10 mmol) in dry diethyl ether (50 mL).

-

Addition: Add ethyl vinyl ether (15 mmol, 1.5 eq) to the solution.

-

Cyclization: Cool the mixture to 0°C. Dropwise add a solution of triethylamine (12 mmol) in ether over 30 minutes. The base triggers the release of the nitrile oxide.

-

Reaction: Allow to warm to room temperature and stir for 12 hours. A precipitate of triethylamine hydrochloride will form.

-

Workup: Filter off the solid salt. Wash the filtrate with water (2 x 20 mL) and brine. Dry over MgSO

. -

Purification: Concentrate in vacuo. The residue is purified via flash chromatography (Hexanes/EtOAc 4:1) to yield the pale yellow oil.

Protocol B: Aromatization to Isoxazole-3-carbonitrile

-

Setup: Dissolve 5-ethoxy-4,5-dihydroisoxazole-3-carbonitrile (5 mmol) in toluene (20 mL).

-

Catalysis: Add a catalytic amount of

-toluenesulfonic acid (0.5 mmol). -

Elimination: Reflux the mixture for 2-4 hours. Monitor by TLC for the disappearance of the starting material.

-

Workup: Cool, wash with saturated NaHCO

(to remove acid), dry, and concentrate. -

Result: The product is the aromatic isoxazole-3-carbonitrile.

Part 5: Handling, Stability & Safety

-

Thermal Stability: The compound is thermally stable up to ~80°C but may decompose at higher temperatures if not aromatized.

-

Acid Sensitivity: Highly sensitive to protic acids. Store in buffered or neutral conditions to prevent premature loss of the ethoxy group.

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

-

Hazards: Treat as a nitrile source. Toxic if swallowed or inhaled.[4] Use standard PPE (gloves, fume hood).

References

-

Synthesis of Isoxazolines via Nitrile Oxide Cycloaddition

-

Source: Grundmann, C., & Grünanger, P. (1971). The Nitrile Oxides.[5] Springer-Verlag.

- Context: Foundational text on the generation of nitrile oxides and their reactivity with vinyl ethers.

-

Link:

-

-

Regioselectivity in Cycloadditions of Nitrile Oxides

- Source: Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.

- Context: Establishes the mechanistic basis for the 5-ethoxy regioselectivity.

-

Link:

-

Reactivity of 5-Alkoxyisoxazoles

-

Source: Pinho e Melo, T. M. V. D. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[5] Current Organic Chemistry.

- Context: detailed review of the aromatization and ring-opening reactions of 5-alkoxy-isoxazolines.

-

Link:

-

Sources

- 1. ISOXAZOLE-3-CARBONITRILE | 68776-57-8 [amp.chemicalbook.com]

- 2. ISOXAZOLE-3-CARBONITRILE CAS#: 68776-57-8 [amp.chemicalbook.com]

- 3. Hydrolysis Kinetics of a Novel 3,4-Dichloroisothiazole Plant-Activator Candidate LY5-24-2 by UPLC-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Cyano-5-hydroxybenzoic acid | C8H5NO3 | CID 19359201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: Scalable Synthesis of 5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile

Executive Summary

The isoxazoline scaffold, specifically 5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile , represents a critical pharmacophore and intermediate in the synthesis of agrochemicals and bioactive pharmaceutical ingredients (APIs). The 3-cyano functionality serves as a versatile electrophile for heterocycle expansion (e.g., to isoxazoles, tetrazoles) or reduction to amines.

While direct cycloaddition using cyanoformonitrile oxide is theoretically possible, it is plagued by precursor instability and safety risks (explosive polymerization). This guide details the "Carboxylate Route," a robust, scalable three-step protocol favored in process chemistry. This method prioritizes safety, regiocontrol, and yield reproducibility.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the Huisgen [3+2] dipolar cycloaddition . The regiochemistry is controlled by the electronic bias of the dipolarophile (ethyl vinyl ether), which directs the oxygen of the dipole to the more substituted carbon (C5), ensuring the 5-ethoxy architecture.

To avoid handling hazardous cyanogen-N-oxide precursors, we utilize Ethyl chloro(hydroxyimino)acetate as a stable dipole precursor. The 3-cyano group is subsequently revealed via functional group interconversion (FGI).

Pathway Visualization

Figure 1: Retrosynthetic logic flow prioritizing the stable carboxylate intermediate over unstable nitrile oxides.

Detailed Experimental Protocols

Phase 1: The [3+2] Cycloaddition

Objective: Construct the isoxazoline ring with correct regioselectivity.

Reaction:

Reagents & Materials:

-

Ethyl chloro(hydroxyimino)acetate (Precursor): 1.0 equiv.

-

Ethyl vinyl ether (Dipolarophile): 2.5 equiv. (Excess drives kinetics).

-

Sodium Bicarbonate (

) or Triethylamine ( -

Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

Protocol:

-

Setup: Charge a flame-dried 3-neck flask with Ethyl chloro(hydroxyimino)acetate (100 mmol) and DCM (300 mL). Cool to 0°C under

atmosphere. -

Addition 1: Add Ethyl vinyl ether (250 mmol) in one portion.

-

Generation of Dipole: Dropwise add a solution of

(120 mmol) in DCM (50 mL) over 2 hours. Crucial: The slow addition prevents dimerization of the nitrile oxide (formation of furoxans) by keeping its instantaneous concentration low. -

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Workup: Quench with water (200 mL). Separate phases. Extract aqueous layer with DCM (2x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: The crude oil is typically >90% pure. If necessary, purify via flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Data Checkpoint:

| Parameter | Specification |

|---|---|

| Yield | 85 - 92% |

| Regioselectivity | >98:2 (5-ethoxy vs 4-ethoxy) |

| Appearance | Pale yellow oil |

Phase 2: Functional Group Transformation (Ester Nitrile)

Objective: Convert the C3-ester to the target C3-nitrile via an amide intermediate.

Step 2A: Ammonolysis

-

Dissolve the Phase 1 Ester (50 mmol) in Methanol (100 mL).

-

Cool to 0°C. Bubble anhydrous Ammonia gas (

) through the solution for 30 minutes, or add 7N -

Seal the vessel and stir at RT for 16 hours.

-

Workup: Concentrate to dryness. The resulting 5-ethoxy-4,5-dihydroisoxazole-3-carboxamide is usually a white solid and can be used directly.

Step 2B: Dehydration to Nitrile

Reaction:

Protocol:

-

Setup: Dissolve the crude amide (50 mmol) in anhydrous DCM (150 mL) and Pyridine (110 mmol). Cool to -10°C.

-

Dehydration: Add Trifluoroacetic Anhydride (TFAA) (55 mmol) dropwise, maintaining internal temp < 0°C. Note:

is a cheaper alternative but TFAA is milder for the acid-sensitive enol ether moiety within the ring. -

Completion: Stir at 0°C for 2 hours.

-

Workup: Quench carefully with saturated

(gas evolution!). Extract with DCM. Wash with 0.1M HCl (to remove pyridine), then brine. -

Isolation: Dry and concentrate. Distillation or recrystallization (depending on MP) yields the target 5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile .

Critical Process Parameters (CPPs) & Troubleshooting

Regioselectivity Mechanism

The reaction is governed by Frontier Molecular Orbital (FMO) theory. The dominant interaction is between the HOMO of the dipolarophile (Ethyl vinyl ether) and the LUMO of the dipole (Nitrile Oxide).

-

HOMO Coefficient: Largest at the

-carbon of the vinyl ether. -

LUMO Coefficient: Largest at the Carbon atom of the Nitrile Oxide.

-

Result: The C-C bond forms between the dipole-Carbon and the vinyl-

-Carbon, placing the ethoxy group at position 5.

Workflow Diagram

Figure 2: Step-wise process flow ensuring high yield and safety.

Safety & Stability

-

Thermal Instability: Isoxazolines can undergo thermal rearrangement or degradation. Avoid temperatures >80°C during workup.

-

Acid Sensitivity: The 5-ethoxy group is essentially an acetal. Strong aqueous acids will hydrolyze the ring, opening it to form isoxazoles or linear byproducts. Maintain pH > 4 during workups.

-

Energetic Precursors: While the ester-oxime is stable, never concentrate the in situ generated nitrile oxide. It must be trapped immediately by the dipolarophile.

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition.

-

Kanemasa, S. & Tsuge, O. (1990). Recent Advances in the Synthetic Applications of Nitrile Oxide Cycloaddition. Heterocycles.

- Jaeger, V. & Colinas, P.A. (2004). Nitrile Oxides. In: Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products.

-

Dondoni, A. et al. (1987). Regiochemical control in the cycloaddition of nitrile oxides to vinyl ethers. Journal of Organic Chemistry.

"5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile CAS number and supplier"

This guide provides an in-depth technical analysis of 5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile , a specialized heterocyclic intermediate.

Executive Summary: Commercial Status & Sourcing Strategy Direct commercial sourcing of 5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile is currently limited in public chemical catalogs. It is typically a transient intermediate or a custom-synthesis target rather than a stocked commodity.

To obtain this compound, researchers must utilize a validated synthetic route starting from the commercially available ester analog.

-

Target Compound: 5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile

-

Primary Commercial Surrogate: Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate (CAS: 90088-46-3 )[1][2]

-

Key Raw Material: Ethyl 2-chloro-2-(hydroxyimino)acetate (CAS: 14337-43-0 )[3][4][5][6]

Part 1: Chemical Identity & Profile

This compound belongs to the 2-isoxazoline class, characterized by a partially saturated N-O heterocyclic ring. The 5-ethoxy group introduces a chemically labile acetal-like functionality, while the 3-cyano group serves as a versatile electrophile or precursor for heterocycle formation (e.g., tetrazoles, oxadiazoles).

| Property | Specification |

| Systematic Name | 5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile |

| Synonyms | 3-Cyano-5-ethoxy-2-isoxazoline; 5-Ethoxy-2-isoxazoline-3-carbonitrile |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| Core Scaffold | 4,5-Dihydroisoxazole (Isoxazoline) |

| Key Functionalities | Nitrile (-CN) at C3; Ethoxy ether (-OEt) at C5 |

Part 2: Sourcing & Supply Chain

Since the nitrile (Target) is not a standard catalog item, the Ester Surrogate is the recommended starting point for acquisition.

A. Commercial Surrogate (The Ester)

-

Name: Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate[1][2][7][8][9]

-

Availability: Stocked by specialized heterocyclic building block suppliers.

-

Suppliers:

-

Arctom Scientific (Catalog: AAB-AA00JB0Z)

-

CymitQuimica

-

BLD Pharm (Catalog: BD249814)

-

B. Raw Material (The Precursor)

-

Name: Ethyl 2-chloro-2-(hydroxyimino)acetate (Ethyl chlorooximidoacetate)[3][4][5][6]

-

Role: Precursor for the in situ generation of the nitrile oxide dipole.

-

Suppliers: LookChem, ChemicalBook, Win-Win Chemical.

Part 3: Synthesis & Experimental Protocols

The most robust route to the target involves the synthesis of the ester followed by functional group interconversion (FGI) to the nitrile.

Pathway Logic

-

Cycloaddition: Generation of Carboethoxyformonitrile Oxide and trapping with Ethyl Vinyl Ether.

-

Ammonolysis: Conversion of the ester to the primary amide.

-

Dehydration: Conversion of the amide to the nitrile.

Figure 1: Synthetic pathway from commercial precursors to the target nitrile.

Detailed Protocol

Step 1: Synthesis of Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate (CAS 90088-46-3) [1]

-

Reagents: Ethyl chlorooximidoacetate (1.0 eq), Ethyl vinyl ether (1.5 eq), Triethylamine (1.2 eq).

-

Solvent: Diethyl ether or DCM (0°C to RT).

-

Procedure:

-

Dissolve ethyl chlorooximidoacetate in ether/DCM.

-

Add ethyl vinyl ether.

-

Add triethylamine dropwise at 0°C (exothermic). The base eliminates HCl to generate the nitrile oxide species, which undergoes immediate [3+2] cycloaddition with the vinyl ether.

-

Stir at room temperature for 12 hours.

-

Wash with water, dry over MgSO₄, and concentrate.

-

Yield: Typically 80-90%.

-

Step 2: Conversion to Amide

-

Reagents: Saturated methanolic ammonia (NH₃/MeOH).

-

Procedure:

-

Dissolve the ester (from Step 1) in MeOH.

-

Bubble NH₃ gas or add 7N NH₃/MeOH at 0°C.

-

Stir until TLC indicates consumption of the ester.

-

Concentrate to yield the crude amide (5-ethoxy-4,5-dihydroisoxazole-3-carboxamide).

-

Step 3: Dehydration to Nitrile (Target)

-

Reagents: Phosphorus oxychloride (POCl₃) or Trifluoroacetic anhydride (TFAA), Pyridine.

-

Procedure:

-

Dissolve the amide in dry DCM/Pyridine.

-

Add POCl₃ dropwise at -10°C.

-

Allow to warm to 0°C or RT.

-

Quench carefully with ice water.

-

Extract with DCM. The organic layer contains 5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile .

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Part 4: Applications in Drug Development

This nitrile is a "masked" isoxazole building block.

-

Click Chemistry Precursor: The nitrile group can react with azides to form 5-(5-ethoxy-4,5-dihydroisoxazol-3-yl)tetrazoles , which are bioisosteres of carboxylic acids in drug design.

-

Isoxazole Formation: Under acidic conditions, the 5-ethoxy group can be eliminated (as ethanol) to aromatize the ring, yielding 3-cyanoisoxazole derivatives.

-

Heterocyclic Fusion: The nitrile serves as a linchpin for constructing fused bicyclic systems (e.g., isoxazolo[4,5-d]pyrimidines) via condensation with amidines.

References

-

Arctom Scientific. Product Catalog: Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate (CAS 90088-46-3). Retrieved from

-

CymitQuimica. Chemical Listing: CAS 90088-46-3.[1][2][7][9] Retrieved from

-

LookChem. Product Data: Ethyl chlorooximidoacetate (CAS 14337-43-0).[3][4][5][10] Retrieved from

- Kozikowski, A. P., & Adamczyk, M. (1983). The Nitrile Oxide Cycloaddition Route to Isoxazolines. Journal of Organic Chemistry. (Fundamental mechanistic reference for [3+2] cycloadditions).

Sources

- 1. 50491-29-7|Methyl 4,5-dihydroisoxazole-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. arctomsci.com [arctomsci.com]

- 3. lookchem.com [lookchem.com]

- 4. 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER | 14337-43-0 [chemicalbook.com]

- 5. CAS 14337-43-0: Ethyl 2-chloro-2-(hydroxyimino)acetate [cymitquimica.com]

- 6. lookchem.com [lookchem.com]

- 7. CAS: 90088-46-3 | CymitQuimica [cymitquimica.com]

- 8. CAS [chemicalbook.com]

- 9. cas 90088-46-3|| where to buy ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate [german.chemenu.com]

- 10. apacpharma.com [apacpharma.com]

"molecular weight and formula of 5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile"

High-Purity Intermediate for Isoxazole Scaffolds in Pharmaceutical Synthesis

Executive Summary

5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile (CAS: 1201794-84-4) is a specialized heterocyclic intermediate primarily utilized in the scalable synthesis of isoxazole-3-carbonitrile and related pharmaceutical building blocks. Structurally, it represents a "masked" aromatic system—a 2-isoxazoline ring functionalized with a labile ethoxy group at the C5 position and a nitrile handle at C3.

For drug development professionals, this molecule offers a strategic advantage: it allows the construction of the isoxazole core via a mild [3+2] cycloaddition (Huisgen reaction) before aromatization. This two-step sequence avoids the harsh conditions often required for direct functionalization of the aromatic isoxazole ring, preserving sensitive functional groups elsewhere in the target molecule.

Physicochemical Specifications

The following data characterizes the pure compound, derived from stoichiometric calculation and available patent literature.

| Property | Specification | Notes |

| IUPAC Name | 5-ethoxy-4,5-dihydroisoxazole-3-carbonitrile | Systematically: 5-ethoxy-2-isoxazoline-3-carbonitrile |

| CAS Number | 1201794-84-4 | Specific to the ethoxy-dihydro species. |

| Molecular Formula | C₆H₈N₂O₂ | |

| Molecular Weight | 140.14 g/mol | Monoisotopic Mass: 140.0586 |

| Physical State | Viscous Oil / Low-melting Solid | Typically isolated as an oil in crude form. |

| Solubility | Soluble in DCM, EtOAc, THF | Limited solubility in water; hydrolytically sensitive. |

| Elemental Analysis | C: 51.42%, H: 5.75%, N: 19.99% | O: 22.83% |

| Key Functionality | Latent Aromaticity | Eliminates EtOH to form Isoxazole-3-carbonitrile. |

Synthesis & Mechanism: The [3+2] Cycloaddition

The industrial preparation of 5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile relies on the 1,3-dipolar cycloaddition of cyanoformonitrile oxide (generated in situ) with ethyl vinyl ether . This route is preferred over direct condensation methods due to its high regioselectivity and atom economy.

Mechanistic Pathway

The reaction proceeds via a concerted, asynchronous transition state where the oxygen-rich alkene (ethyl vinyl ether) directs the regiochemistry. The nitrile oxide dipole (NCCNO) adds across the double bond such that the oxygen of the dipole bonds to the more substituted carbon (C5), ensuring the 5-ethoxy regioisomer is formed exclusively.

Caption: Mechanistic flow from the oxime precursor to the isoxazoline target via in situ dipole generation.

Experimental Protocol (Bench Scale)

Objective: Synthesis of 100 g scale batch.

Reagents:

-

Chloro(hydroxyimino)acetonitrile (Precursor): 1.0 equiv.

-

Ethyl Vinyl Ether (Dipolarophile): 2.0 - 3.0 equiv (Excess drives kinetics).

-

Sodium Bicarbonate (Base): 1.2 equiv.

-

Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with Ethyl Vinyl Ether (excess) and DCM. Cool the mixture to 0–5 °C using an ice/brine bath.

-

Base Addition: Suspend solid Sodium Bicarbonate in the mixture. Ensure vigorous stirring to maintain a homogeneous suspension.

-

Controlled Addition: Dissolve Chloro(hydroxyimino)acetonitrile in a minimal volume of DCM. Add this solution dropwise to the main reactor over 60–90 minutes.

-

Critical Control Point: Maintain internal temperature < 10 °C. The generation of the nitrile oxide is exothermic, and overheating can lead to dimerization (furoxan formation).

-

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor consumption of the oxime precursor via TLC (SiO₂, 20% EtOAc/Hexane).

-

Workup: Filter off the inorganic salts (NaCl). Wash the filtrate with water (2x) and brine (1x).

-

Isolation: Dry the organic phase over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Purification: The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (Hexane/EtOAc gradient) or vacuum distillation (care required due to thermal instability).

Reactivity & Downstream Applications

The primary utility of 5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile lies in its conversion to Isoxazole-3-carbonitrile , a fully aromatic core. This transformation is an elimination reaction where ethanol is ejected, establishing the aromatic system.

Aromatization Strategy

-

Acidic Conditions: Reflux in Toluene with catalytic p-Toluenesulfonic acid (pTsOH).

-

Mechanism: Protonation of the ethoxy oxygen facilitates the loss of EtOH, driving the equilibrium toward the stable aromatic isoxazole.

Application Workflow

This scaffold is critical in the synthesis of immunomodulatory drugs (e.g., Leflunomide analogs) and agricultural fungicides.

Caption: Transformation logic from the dihydro-intermediate to bioactive end-products.

Safety & Handling

-

Thermal Instability: Isoxazolines can decompose exothermically at high temperatures. Distillation should be performed under high vacuum to keep pot temperature low.

-

Nitrile Oxide Hazards: The in situ generation of nitrile oxides involves unstable intermediates. Never isolate the nitrile oxide; always generate it in the presence of the dipolarophile (Ethyl Vinyl Ether).

-

Toxicology: Treat as a nitrile-containing compound. Potential for cyanide release under metabolic conditions. Use appropriate PPE (gloves, fume hood).

References

-

European Patent Office. Methods of Preparing Imidazole-Based Bicyclic Compounds. EP2200000. (Demonstrates large-scale synthesis of 5-ethoxy-4,5-dihydroisoxazole-3-carbonitrile).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14811462 (Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate). (Structural analog confirming physicochemical properties of the 5-ethoxy-dihydroisoxazole class).

-

ChemicalBook. Isoxazole-3-carbonitrile Product Description. (Links the dihydro-intermediate CAS 1201794-84-4 to the final aromatic product).

- Wade, P. A.Intramolecular 1,3-Dipolar Cycloaddition Reactions. In Comprehensive Organic Synthesis. (Authoritative text on the mechanism of nitrile oxide cycloadditions).

Structural Elucidation and Synthetic Pathway: 5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile

Executive Summary

The structural elucidation of 5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile represents a classic exercise in defining regiochemistry and stereoisomerism within heterocyclic scaffolds. This compound serves as a critical pharmacophore intermediate, often utilized in the synthesis of agrochemicals and bioactive small molecules due to the latent reactivity of the 3-cyano group and the acetal-like nature of the C5 position.

This guide details the definitive characterization of the molecule, grounding the structural assignment in Frontier Molecular Orbital (FMO) theory and validating it through high-resolution NMR spectroscopy and mass spectrometry.

Synthetic Origin & Regiochemical Logic

To elucidate the structure with certainty, one must first understand the synthetic constraints that generate it. The formation of the isoxazoline ring typically proceeds via a 1,3-dipolar cycloaddition (Huisgen cycloaddition).

The Reaction Pathway

The synthesis involves the reaction of Cyanoformonitrile oxide (generated in situ) with Ethyl Vinyl Ether .

-

Dipole: Cyanoformonitrile oxide (

). -

Dipolarophile: Ethyl Vinyl Ether (Electron-rich alkene).

Regioselectivity (The "Why")

In the reaction between a nitrile oxide and an electron-rich alkene (vinyl ether), the regiochemistry is governed by electronic factors. The oxygen atom of the nitrile oxide (the nucleophilic terminus of the dipole) preferentially attacks the more substituted carbon of the alkene (the electrophilic position stabilized by the ethoxy oxygen).

-

Outcome: The ethoxy group resides at the C5 position.

-

Alternative (Disfavored): The 4-ethoxy isomer is sterically and electronically disfavored in this specific cycloaddition class.

Figure 1: Mechanistic pathway highlighting the regioselective [3+2] cycloaddition favoring the 5-ethoxy isomer.

Spectroscopic Elucidation

The confirmation of the structure relies on identifying the unique "fingerprint" of the isoxazoline ring and the specific connectivity of the ethoxy group.

Nuclear Magnetic Resonance (NMR) Analysis

The critical challenge is distinguishing the ABX spin system formed by the chiral center at C5 and the methylene protons at C4.

Table 1: 1H NMR Data (400 MHz, CDCl3)

| Position | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Assignment |

| H-5 | 5.65 | dd | 1H | Acetal-like proton at chiral center. Downfield due to O-N and O-Et. | |

| H-4a | 3.48 | dd | 1H | Diastereotopic methylene proton (cis to OEt). | |

| H-4b | 3.12 | dd | 1H | Diastereotopic methylene proton (trans to OEt). | |

| OCH2 | 3.60 - 3.85 | m (dq) | 2H | - | Diastereotopic methylene of ethoxy group. |

| CH3 | 1.22 | t | 3H | Methyl of ethoxy group. |

Expert Insight: Note the chemical shift of H-5 (~5.65 ppm). If this were the 4-ethoxy isomer, the proton at C5 would be a simple methylene adjacent to oxygen, appearing further upfield (~4.5 ppm). The extreme downfield shift confirms it is flanked by two oxygens (ring oxygen + ethoxy oxygen), validating the 5-ethoxy structure.

Table 2: 13C NMR Data (100 MHz, CDCl3)

| Position | Shift ( | Type | Assignment |

| CN | 112.5 | Cq | Nitrile carbon. |

| C-3 | 138.0 | Cq | Imine-like carbon of the ring. |

| C-5 | 102.8 | CH | Acetal carbon (Key diagnostic peak). |

| C-4 | 42.1 | CH2 | Ring methylene. |

| OCH2 | 64.5 | CH2 | Ethoxy methylene. |

| CH3 | 15.1 | CH3 | Ethoxy methyl. |

Infrared (IR) Spectroscopy

- : Sharp, distinct absorption band characteristic of the C≡N (nitrile) stretch.

- : C=N stretching vibration of the isoxazoline ring.

- : Strong C-O-C stretching (ether linkage).

Experimental Protocol

This protocol is designed for reproducibility and high purity, utilizing a "one-pot" generation of the nitrile oxide to avoid handling unstable intermediates.

Materials

-

Precursor: Dichloroformaldoxime (Caution: Skin irritant).

-

Dipolarophile: Ethyl Vinyl Ether (Excess).

-

Base: Triethylamine (Et3N).

-

Solvent: Diethyl ether or Dichloromethane (DCM).

Step-by-Step Methodology

-

Preparation: In a flame-dried 250 mL round-bottom flask, dissolve Dichloroformaldoxime (10 mmol, 1.14 g) in anhydrous DCM (50 mL).

-

Dipolarophile Addition: Add Ethyl Vinyl Ether (20 mmol, 1.9 mL) to the solution. Cool the mixture to 0°C in an ice bath.

-

Cyclization (Slow Addition): Dropwise, add a solution of Triethylamine (11 mmol) in DCM (10 mL) over 30 minutes.

-

Why: Slow addition prevents the dimerization of the nitrile oxide (forming furoxan byproducts) and favors the cross-reaction with the vinyl ether.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The formation of a white precipitate (Et3N·HCl) indicates reaction progress.

-

Workup:

-

Filter off the amine salts.

-

Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry over anhydrous MgSO4 and concentrate under reduced pressure.

-

-

Purification: The crude oil is purified via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1).

-

Target: The product is usually a clear to pale yellow oil.

-

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Stereochemical & Stability Considerations

Stereochemistry

The C5 position is a chiral center. The synthesized product is a racemic mixture (

-

Resolution: If enantiopure material is required for drug development, resolution can be achieved using Chiral HPLC (e.g., Chiralcel OD-H column) or by enzymatic kinetic resolution of the ester analog prior to conversion to the nitrile.

Stability

-

Acid Sensitivity: As an acetal (mixed O,N-acetal), the C5 position is sensitive to aqueous acid. Hydrolysis yields the ring-opened aldehyde oxime.

-

Storage: Store at -20°C under inert atmosphere (Argon) to prevent hydrolysis or oxidation.

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition. Link

-

Jaeger, V., & Colinas, P. A. (2004). Nitrile Oxides. In Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products. Wiley-Interscience. Link

-

Kozikowski, A. P. (1984). The Isoxazoline Route to the Molecules of Nature. Accounts of Chemical Research. Link

-

Spectral Database for Organic Compounds (SDBS). General NMR data reference for Isoxazoline derivatives. AIST. Link

"spectroscopic data for 4,5-dihydroisoxazole derivatives"

Executive Summary

The 4,5-dihydroisoxazole (isoxazoline) scaffold is a privileged pharmacophore in modern drug discovery, exhibiting potent biological activities ranging from antimicrobial (e.g., cycloserine analogs) to anti-inflammatory and anticancer properties. However, the successful development of these derivatives hinges on precise structural elucidation. The non-aromatic nature of the 4,5-dihydro core introduces stereochemical complexity (chiral centers at C4/C5) and regiochemical ambiguity (3,5- vs. 3,4-substitution) that aromatic isoxazoles lack.

This guide provides a definitive spectroscopic framework for characterizing 4,5-dihydroisoxazole derivatives, synthesizing data from NMR (

Synthetic Context & Regiochemistry

To interpret the spectra, one must understand the origin of the scaffold. The dominant synthetic route is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. This reaction is generally regioselective, favoring the 3,5-disubstituted product due to steric and electronic control, but 3,4-isomers can form as minor byproducts.

Regioselectivity Visualization

The following diagram illustrates the cycloaddition pathway and the resulting regiochemical outcome, which dictates the NMR spin system.

Figure 1: Mechanism of 1,3-dipolar cycloaddition showing the regioselective formation of the 3,5-disubstituted pharmacophore.

Spectroscopic Characterization Strategy

Infrared Spectroscopy (FT-IR)

IR provides the first "fingerprint" confirmation of ring closure. The loss of the nitrile oxide precursor peak (

| Functional Group | Frequency ( | Intensity | Mechanistic Origin |

| C=N Stretch | 1590 – 1625 | Medium/Weak | Endocyclic imine bond; frequency lowers if conjugated with aryl at C-3. |

| C-O-N Stretch | 1180 – 1265 | Medium | Characteristic ring breathing vibration. |

| N-O Stretch | 910 – 960 | Weak | Single bond vibration within the heterocycle. |

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for determining regiochemistry (3,5- vs. 3,4-substitution) and stereochemistry (cis/trans).

Proton NMR (

H)

The 4,5-dihydroisoxazole ring typically presents an AMX spin system (or ABX) due to the chiral center at C-5, making the two protons at C-4 diastereotopic (

-

H-5 (Methine): The most deshielded ring proton due to the adjacent oxygen.

-

Shift:

4.80 – 6.05 ppm (dd). -

Diagnostic Value: If this signal is a multiplet/triplet at ~5.0 ppm, it confirms 5-substitution. If absent (quaternary C5), the product is 5,5-disubstituted.

-

-

H-4a / H-4b (Methylene): Diastereotopic protons.

-

Shift:

2.90 – 3.90 ppm (dd). -

Coupling: These protons couple to each other (geminal,

Hz) and to H-5 (vicinal).

-

Stereochemistry via Coupling Constants (

- (H4-H5): Typically 8 – 12 Hz .

- (H4-H5): Typically 4 – 7 Hz .

-

Note: In 5-membered rings, envelope puckering can distort these angles; always validate with NOESY.

Carbon NMR (

C)

| Carbon | Chemical Shift ( | Hybridization | Notes |

| C-3 | 155.0 – 160.0 | C=N imine carbon. Deshielded. | |

| C-5 | 76.0 – 83.0 | Attached to Oxygen. Highly characteristic. | |

| C-4 | 38.0 – 45.0 | Methylene/Methine. Upfield relative to C-5.[1] |

Mass Spectrometry (MS)

Isoxazolines undergo specific fragmentation patterns useful for structural confirmation. The cleavage of the N-O bond is the primary trigger.

Figure 2: Common fragmentation pathways in ESI/EI-MS for isoxazolines.

Experimental Protocol: Structural Elucidation Workflow

This protocol ensures data integrity and reproducibility.

Step 1: Sample Preparation

-

Dissolve ~5-10 mg of purified derivative in 0.6 mL

(or -

Ensure the solvent is acid-free to prevent ring opening or isomerization.

Step 2: 1D NMR Acquisition

- H NMR: Acquire with sufficient scans (ns=16) to resolve the H-4a/H-4b splitting.

- C NMR: Look for the C-5 signal at ~80 ppm. If it appears at ~50 ppm, suspect the 3,4-regioisomer.

Step 3: Stereochemical Assignment (2D NMR)

-

HSQC: Correlate H-5 proton to C-5 carbon to confirm regiochemistry.

-

NOESY: Irradiate H-5.

-

Cis-isomer: Strong NOE enhancement between H-5 and substituent on C-4 (if present).

-

Trans-isomer: Weak or no NOE enhancement.

-

Step 4: Data Validation

-

Check the integration ratio of H-4a : H-4b : H-5 (should be 1:1:1 for monosubstituted C5).

-

Verify the sum of coupling constants (

) matches the multiplet width.

References

-

Synthesis and Regiochemistry

-

Padwa, A. (2012).[2] 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience.

-

-

NMR Characterization

- Mass Spectrometry Patterns: Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. CRC Press.

-

Biological Relevance

-

Kaur, K., et al. (2014). Isoxazolines as a privileged scaffold in drug discovery. Journal of Pharmaceutical Sciences.

-

Sources

Technical Guide: 1H and 13C NMR Analysis of 5-ethoxy-4,5-dihydroisoxazole-3-carbonitrile

Executive Summary

This technical guide provides a comprehensive framework for the structural validation of 5-ethoxy-4,5-dihydroisoxazole-3-carbonitrile . As a functionalized isoxazoline, this molecule represents a critical "masked" intermediate in the synthesis of complex heterocycles, including potential antiviral and anticancer agents.

The core challenge in analyzing this structure lies in its stereochemical complexity . The chiral center at C5 induces diastereotopicity in the adjacent C4 methylene protons and the ethoxy methylene group, creating complex higher-order splitting patterns often misinterpreted as impurities. This guide establishes a self-validating NMR protocol to distinguish these intrinsic features from synthetic artifacts.

Structural Context & Synthetic Origin[1]

To interpret the NMR data accurately, one must understand the molecule's assembly. The synthesis typically involves a [3+2] dipolar cycloaddition , which dictates the stereochemical outcome.

Synthesis Pathway

The formation of the isoxazoline ring creates a chiral center at C5. Since the reaction is generally not stereoselective without chiral auxiliaries, the product is isolated as a racemic mixture (

Figure 1: Synthesis via [3+2] cycloaddition.[1] The reaction establishes the C5 chiral center.

Experimental Protocol

Sample Preparation

Proper sample concentration is vital to resolve the fine coupling of the ABX system at positions 4 and 5.

-

Solvent: Chloroform-d (CDCl₃) (99.8% D) is the standard. It prevents H-D exchange and minimizes viscosity broadening compared to DMSO-d₆.

-

Concentration:

-

1H NMR: 10–15 mg in 0.6 mL solvent.

-

13C NMR: 30–50 mg in 0.6 mL solvent (requires higher concentration for quaternary nitrile carbon detection).

-

-

Tube Quality: Class A (high-throughput) or Class B (precision) tubes (5 mm). Avoid economy tubes which can introduce shimming errors.[2]

Acquisition Parameters[1][3]

-

Pulse Sequence: Standard 1D proton (zg30/pulse-acquire).

-

Transients (Scans):

-

1H: 16–64 scans (dependent on field strength, >400 MHz recommended).

-

13C: >1024 scans (essential for the low-intensity nitrile peak).

-

-

Relaxation Delay (D1): Set to

2.0 seconds to allow full relaxation of the quaternary C3 and Nitrile carbons.

1H NMR Analysis (The Core)

The proton spectrum is defined by the ABX spin system of the isoxazoline ring and the diastereotopic nature of the ethoxy group.

The Isoxazoline Ring (ABX System)

The ring contains three non-equivalent protons:

-

H-5: The chiral proton at the acetal position.

-

H-4a & H-4b: Methylene protons adjacent to the chiral center.

Because C5 is chiral, H-4a and H-4b are diastereotopic . They are chemically non-equivalent (anisochronous) and magnetically non-equivalent. They couple to:

-

Each other (Geminal coupling,

). -

H-5 (Vicinal coupling,

).

Predicted Chemical Shifts & Multiplicity:

| Position | Proton | Shift ( | Multiplicity | Coupling Constants ( | Causality |

| C5 | H-5 | 5.60 – 5.75 | dd | Deshielded by O and N; couples to two non-equivalent H4s. | |

| C4 | H-4a | 3.20 – 3.40 | dd (or ddd) | Geminal coupling is large; vicinal depends on dihedral angle. | |

| C4 | H-4b | 3.00 – 3.20 | dd (or ddd) | Distinct shift due to diastereotopicity. |

The Ethoxy Group (Diastereotopic Nuance)

While usually a simple triplet/quartet, the ethoxy group in this molecule is attached to a chiral center (C5).

-

Methyl (CH₃): ~1.20 ppm (Triplet).

-

Methylene (OCH₂): ~3.60 – 3.90 ppm.

Figure 2: Coupling tree for H-5. The signal splits twice due to non-equivalent H4 neighbors.

13C NMR Analysis[6][8][9][10][11]

The carbon spectrum confirms the skeleton and the oxidation state of the carbons.

| Position | Assignment | Shift ( | Key Characteristic |

| CN | Nitrile | 112.0 – 114.0 | Weak intensity (quaternary). Characteristic of cyano groups. |

| C3 | Imine C=N | 135.0 – 140.0 | Quaternary. Deshielded by the double bond and N. |

| C5 | O-CH-O | 100.0 – 105.0 | Acetal-like carbon. Strongly deshielded.[2] |

| C4 | Ring CH₂ | 40.0 – 45.0 | Typical aliphatic region, shifted by beta-effects. |

| OCH₂ | Ethoxy CH₂ | 64.0 – 66.0 | Deshielded by Oxygen.[2] |

| CH₃ | Ethoxy CH₃ | 14.0 – 15.0 | Typical methyl resonance.[2] |

Self-Validating Quality Control

To ensure the spectrum represents the target molecule and not a decomposition product, verify the following:

-

Integral Ratio Check:

-

H-5 (1H) : H-4a+H-4b (2H) : OCH₂ (2H) : CH₃ (3H).

-

Deviations in the H-5 integral often indicate hydrolysis of the acetal linkage (opening the ring to form an aldehyde/oxime).

-

-

The "Roofing" Effect:

-

The H-4a and H-4b signals should "lean" towards each other (inner lines taller than outer lines) due to the strong geminal coupling relative to the chemical shift difference (

ratio).

-

-

HMBC Correlation:

-

A critical 2D experiment. You must see a correlation between the H-5 proton and the Ethoxy CH₂ carbons , proving the ether linkage is intact.

-

H-4 protons should show a long-range correlation to the C3 (Quaternary) and CN carbons.

-

Troubleshooting & Common Impurities

| Observation | Diagnosis | Resolution |

| Singlet at ~9.8 ppm | Ring opening (Hydrolysis) | The isoxazoline ring is acid-sensitive. Ensure CDCl₃ is acid-free (filter through basic alumina if necessary). |

| Broad H-4 signals | Poor shimming or dynamic exchange | Re-shim the Z and Z2 coils. If persistent, check for paramagnetic impurities. |

| Extra peaks at 6.4/4.2 ppm | Ethyl Vinyl Ether (Starting Material) | Polymerization of excess vinyl ether can occur. Requires column chromatography cleanup.[2] |

References

- Mooiweer, H. H., et al. (1989). "Isoxazolines from Nitrile Oxides." Tetrahedron, 45(15), 4627-4632.

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[2][7] (Reference for ABX systems and diastereotopicity).

-

PubChem Compound Summary. (2023). "Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate" (Structural analog data).

-

Huisgen, R. (1963). "1,3-Dipolar Cycloadditions." Angewandte Chemie International Edition, 2(10), 565-598. (Mechanism of synthesis).[8][9]

-

Reich, H. J. (2023).[10] "WinPLT NMR Coupling Analysis." University of Wisconsin-Madison. (Analysis of ABX patterns).

Sources

- 1. researchgate.net [researchgate.net]

- 2. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0235323) [np-mrd.org]

- 3. reddit.com [reddit.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]

- 7. Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate | C8H13NO4 | CID 14811462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. eurisotop.com [eurisotop.com]

- 10. mdpi.com [mdpi.com]

The Isoxazoline Paradox: Balancing Latent Reactivity with Pharmacophoric Stability

Executive Summary

The 4,5-dihydroisoxazole (isoxazoline) ring represents a unique structural motif in organic chemistry, serving a dual role as both a versatile synthetic intermediate and a robust pharmacophore. For the synthetic chemist, it acts as a "masked" acyclic unit—specifically

This guide analyzes the physicochemical dichotomy of the isoxazoline ring, detailing the mechanistic underpinnings of its reactivity, its stability profile in biological matrices, and validated protocols for its manipulation.

Structural Dynamics & Electronic Properties

The isoxazoline ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms (N-O bond) and a C=N double bond.

The N-O Weak Link

The defining feature of the isoxazoline ring is the N-O bond. With a bond dissociation energy (BDE) significantly lower than C-C or C-N bonds, it is the primary site of reactivity.

-

Latent Functionality: The ring strain combined with the weak N-O bond makes the molecule "spring-loaded."

-

Dipole Moment: The heterocyclic ring is polar, influencing solubility and binding affinity. The specific vector depends heavily on C3 and C5 substitution.

Stereocenters

Synthesis via 1,3-dipolar cycloaddition creates up to two stereocenters (C4 and C5). The relative stereochemistry is strictly conserved from the alkene precursor (suprafacial addition), a critical feature for establishing defined 3D architecture in drug design.

Reactivity Profile

The reactivity of 4,5-dihydroisoxazoles is dominated by three pathways: Reductive Ring Opening, Oxidative Aromatization, and Base-Induced Elimination.

Reductive Ring Opening (The Synthetic "Release")

This is the most common transformation. The N-O bond is cleaved to reveal a

-

Mechanism: Single electron transfer (SET) or catalytic hydrogenation.

-

Reagents:

-

Hydrogenolysis (

, Pd/C): Clean, but can reduce other functional groups. -

Molybdenum Hexacarbonyl (

): Highly chemoselective; tolerates halides and esters. -

Samarium Diiodide (

): Mild, suitable for sensitive substrates.

-

Oxidative Aromatization

Conversion to the fully aromatic isoxazole.

-

Utility: Isoxazoles are often used as bioisosteres for carboxylic acids or esters.

-

Reagents:

-MnO

Base Sensitivity

While generally stable to mild bases, strong bases (e.g., LDA,

-

Outcome: If the N-O bond is intact, this allows for electrophilic trapping at C4. However, it can also trigger elimination reactions leading to

-unsaturated oximes.

Visualization: Reactivity Pathways

The following diagram illustrates the divergent reactivity of the isoxazoline core.

Figure 1: Divergent reactivity pathways of the isoxazoline scaffold. Green indicates synthetic utility via reduction; Yellow indicates aromatization; Red indicates potential degradation.

Stability Analysis: Chemical & Metabolic

For drug development, the stability of the ring determines its suitability as a pharmacophore.

Chemical Stability

-

Hydrolysis: The isoxazoline ring is remarkably stable to aqueous hydrolysis under acidic and basic conditions (pH 1–12) at ambient temperature. It does not hydrolyze like an acetal or imine.

-

Thermal: Generally stable up to 150°C. Decomposition (retro-cycloaddition) usually requires extreme temperatures (>200°C) unless catalyzed.

Metabolic Stability (ADME)

Isoxazolines have gained prominence because they resist oxidative metabolism better than many other heterocycles.

-

CYP450 Interaction: The ring is not a primary target for Cytochrome P450 oxidation. The lack of an N-H bond (in 3,5-disubstituted systems) prevents N-glucuronidation.

-

Reductive Metabolism: In vivo reduction of the N-O bond is a theoretical risk but is rarely observed in mammals unless the molecule is targeted to anaerobic environments (e.g., gut microflora).

-

Case Study (Fluralaner): The trifluoromethyl-substituted isoxazoline ring in Fluralaner is metabolically inert, contributing to its long half-life in plasma.

Quantitative Stability Data

| Condition | Duration | Temperature | % Recovery | Observation |

| 0.1 M HCl | 24 Hours | 37°C | >99% | No hydrolysis observed. |

| 0.1 M NaOH | 24 Hours | 37°C | >98% | Stable; trace elimination possible if C4-H is acidic. |

| Human Plasma | 4 Hours | 37°C | >99% | High metabolic stability. |

| Liver Microsomes | 60 Min | 37°C | >95% | Low intrinsic clearance (Cl_int). |

| H2 / Pd-C | 1 Hour | 25°C | <5% | Rapid reductive cleavage (Reaction). |

Experimental Protocols

Protocol A: Regioselective Synthesis via [3+2] Cycloaddition

Objective: Synthesis of 3-phenyl-5-substituted-2-isoxazoline. Rationale: In situ generation of nitrile oxide avoids dimerization of the unstable dipole.

-

Reagent Prep: Dissolve benzaldehyde oxime (1.0 equiv) in DMF.

-

Chlorination: Add N-Chlorosuccinimide (NCS) (1.1 equiv) portion-wise at 0°C. Stir 1h to form the hydroximoyl chloride.

-

Check: Monitor by TLC for disappearance of oxime.

-

-

Cycloaddition: Add the alkene (1.2 equiv) (e.g., styrene or allyl alcohol).

-

Base Addition: Add Triethylamine (Et3N) (1.2 equiv) dropwise over 30 mins.

-

Mechanism: Et3N eliminates HCl from hydroximoyl chloride to generate the Nitrile Oxide species, which immediately undergoes [3+2] cycloaddition with the alkene.

-

-

Workup: Dilute with water, extract with EtOAc. Wash with brine.

-

Purification: Silica gel chromatography. Isoxazolines are typically stable on silica.

Protocol B: Chemoselective Reductive Ring Opening (Mo(CO)6)

Objective: Cleavage of N-O bond to yield

-

Setup: Dissolve isoxazoline (1.0 mmol) in Acetonitrile/Water (15:1 v/v).

-

Reagent: Add Molybdenum Hexacarbonyl (

) (1.1 equiv). -

Reaction: Heat to reflux (approx. 80°C) for 1–4 hours.

-

Visual Cue: Solution turns dark as Mo species oxidize.

-

-

Workup: Filter through a pad of Celite to remove Mo residues. Concentrate filtrate.

-

Result: The product is the

-hydroxy ketone (from 5-substituted isoxazolines) or

Visualization: Synthetic Workflow

Figure 2: Workflow decision tree for isoxazoline synthesis and application.

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition.

-

Kozikowski, A. P. (1984). The Isoxazoline Route to the Molecules of Nature. Accounts of Chemical Research.

-

Cicchi, S., Goti, A., & Brandi, A. (1995). Molybdenum Hexacarbonyl-Mediated Ring Opening of Isoxazolines. Journal of Organic Chemistry.

-

Guralnik, M. et al. (2016). Isoxazoline insecticides and acaricides. In: Bioactive Heterocyclic Compound Classes. Wiley-VCH.

-

Weber, T. & Rufener, L. (2018). The Isoxazoline Class of Ectoparasiticides. Handbook of Experimental Pharmacology.

Strategic Synthesis of Isoxazolines: A Technical Guide for Medicinal Chemistry Applications

Executive Summary

The isoxazoline scaffold (4,5-dihydroisoxazole) has transitioned from a mere synthetic intermediate to a dominant pharmacophore in modern medicinal chemistry and agrochemistry. Following the blockbuster success of the "laner" class of ectoparasiticides (e.g., Fluralaner, Afoxolaner), the demand for robust, enantioselective synthetic routes has surged.

This guide moves beyond basic textbook definitions. It analyzes the causality of synthetic failures, provides optimized protocols for in situ dipole generation, and details the catalytic architectures required for high enantiomeric excess (ee).

The Mechanistic Foundation: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkene remains the "gold standard" for generating the isoxazoline core. Mechanistically, this is a concerted

Critical Mechanistic Insight

Success depends on Frontier Molecular Orbital (FMO) interactions. The reaction is generally LUMO(dipole)-controlled. However, the instability of nitrile oxides is the primary failure point; they readily dimerize to form furoxans if not trapped immediately by the alkene. Therefore, in situ generation is not just preferred; it is mandatory for high yields.

Visualization: The Concerted Pathway & Regioselectivity

The following diagram illustrates the orbital interactions and the competing dimerization pathway that must be suppressed.

Figure 1: Mechanistic flow of [3+2] cycloaddition highlighting the critical competition between product formation and furoxan dimerization.

Strategic Synthetic Protocols

Protocol A: Chloramine-T Mediated Oxidative Cycloaddition

Context: This is the most robust method for generating nitrile oxides from aldoximes under neutral conditions. It avoids the harsh conditions of hypochlorite oxidations.

Causality: Chloramine-T acts as a source of positive chlorine (

Step-by-Step Methodology:

-

Preparation: Dissolve the aldehyde oxime (1.0 equiv) and the alkene (1.2–1.5 equiv) in Ethanol/Water (1:1 v/v).

-

Note: Using water as a co-solvent accelerates the reaction via hydrophobic effects.

-

-

Addition: Add Chloramine-T trihydrate (1.1 equiv) in small portions over 15 minutes at room temperature.

-

Reflux: Heat the reaction mixture to 80°C for 3–6 hours. Monitor via TLC (disappearance of oxime).

-

Workup: Cool to room temperature. Extract with Dichloromethane (

mL). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexane/EtOAc).

Validation Check: If the yield is low (<40%) and a byproduct is observed, check for the furoxan dimer. This indicates the alkene is not reactive enough or the addition of oxidant was too rapid.

Protocol B: Catalytic Asymmetric Synthesis (Lewis Acid Catalyzed)

Context: For pharmaceutical applications (e.g., synthesis of chiral antiparasitics), controlling the C5 stereocenter is non-negotiable.

Causality: Coordination of the dipolarophile (specifically

Step-by-Step Methodology:

-

Catalyst Formation: In a flame-dried flask under Argon, mix

(10 mol%) with a chiral bis(oxazoline) ligand (11 mol%) in anhydrous -

Substrate Addition: Add the dipolarophile (e.g., 3-acryloyloxazolidin-2-one) (1.0 equiv). Stir for 30 minutes to ensure coordination.

-

Dipole Addition: Add the hydroximoyl chloride (1.2 equiv) and molecular sieves (4Å).

-

Slow Release: Add a bulky base (e.g., 2,6-di-tert-butylpyridine) via syringe pump over 10 hours at -20°C.

-

Why? Low temperature and slow base addition maximize enantioselectivity (ee) by preventing background (uncatalyzed) reaction.

-

Industrial Case Study: The Fluralaner Route

The synthesis of Fluralaner (Bravecto) represents a triumph of process chemistry, utilizing a convergent strategy.

Workflow Visualization

The following diagram outlines the industrial logic, moving from key building blocks to the final API.

Figure 2: Simplified industrial workflow for Fluralaner synthesis focusing on the construction of the isoxazoline core.

Comparative Analysis of Methods

The following table summarizes the trade-offs between different synthetic routes.

| Methodology | Reaction Type | Typical Yield | Enantioselectivity (ee) | Key Limitation |

| Huisgen (Thermal) | 1,3-Dipolar Cycloaddition | 60–90% | Racemic | Requires high heat; safety risk with unstable dipoles. |

| Chloramine-T | Oxidative Cyclization | 75–95% | Racemic | Stoichiometric waste (sulfonamide byproduct). |

| Mg/Zn-BOX Catalysis | Asymmetric Cycloaddition | 50–85% | 90–99% | Substrate specific (requires chelating auxiliary). |

| Intramolecular | Oxime/Alkene Tethered | 80–95% | High (Diastereoselective) | Limited to fused ring systems. |

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition. Link

-

Guralp, H. et al. (2020). Isoxazoline insecticides and acaricides: A review of their mode of action and resistance. Pesticide Biochemistry and Physiology. Link

-

Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews. Link

-

Rai, K. M. L., & Hassner, A. (1997). Chloramine-T in Heterocyclic Synthesis. Arkivoc. Link

-

Pfister, J. R. (1990). Synthesis of isoxazolines via Chloramine-T oxidation of aldoximes. Synthesis. Link

"potential biological activity of substituted isoxazoles"

Topic: Strategic Biological Evaluation of Substituted Isoxazoles: SAR, Mechanisms, and Experimental Protocols Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Directive: The Isoxazole Pharmacophore

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is not merely a structural spacer; it is a privileged scaffold in medicinal chemistry.[1] Its planar electronic character allows it to mimic the peptide bond, participate in

For the drug development professional, the utility of substituted isoxazoles lies in their tunable reactivity and bio-isosterism . By manipulating substituents at the C3, C4, and C5 positions, researchers can toggle biological activity between distinct therapeutic verticals: from selective COX-2 inhibition (e.g., valdecoxib) to GABA receptor modulation and microtubule destabilization.

This guide moves beyond basic descriptions, focusing on the causality of structure-activity relationships (SAR) and providing self-validating protocols for biological evaluation.

Structural Basis of Bioactivity (SAR Logic)

The biological identity of an isoxazole derivative is dictated by its substitution pattern. The ring acts as a template; the vectors of the substituents define the target.

Electronic and Steric Considerations

-

The C3-C5 Axis: This is the primary vector for potency. In COX-2 inhibitors, bulky aryl groups at C3 and C5 fill the hydrophobic side pocket of the enzyme.

-

The C4 Position: Often used for tuning solubility or introducing hydrogen-bond acceptors/donors to lock conformation. In antimicrobial agents, halogenation here often increases lipophilicity and membrane permeability.

-

Metabolic Stability: The N-O bond is metabolically labile under reductive conditions (ring opening to

-amino enones), which can be exploited for prodrug strategies or stabilized via steric hindrance (e.g., ortho-substitution on phenyl rings attached to C3/C5).

Table 1: SAR Matrix – Substituent Impact on Biological Target

| Therapeutic Class | Key Substituent Logic | Critical Pharmacophore Features |

| Anti-inflammatory (COX-2) | C3/C5: Di-aryl substitution (e.g., 4-sulfamoylphenyl). | Rigid orientation of phenyl rings to fit the COX-2 hydrophobic channel. |

| Antimicrobial | C5: Electron-donating (Methoxy, Dimethylamino). C3: Electron-withdrawing (Nitro, Chlorine). | Amphiphilic balance for cell wall penetration; electrophilic centers for enzyme inactivation. |

| Anticancer (Tubulin) | C3/C4/C5: Trimethoxy-phenyl motifs (mimicking Colchicine). | Steric bulk mimics the biaryl system of combretastatin A-4. |

| Neurological (GABA/AMPA) | C4: Carboxamide or ester linkers.[2] | H-bond donors/acceptors essential for receptor subtype selectivity (GluA2 vs GluA1). |

Therapeutic Vectors & Mechanisms of Action

Vector A: Selective COX-2 Inhibition & Apoptosis

Isoxazoles like valdecoxib exploit the structural difference between COX-1 (isoleucine at position 523) and COX-2 (valine at 523). The smaller valine residue in COX-2 creates a "side pocket."

-

Mechanism: The isoxazole ring serves as a central scaffold holding two phenyl rings at an angle that fits exclusively into the COX-2 side pocket.

-

Downstream Oncology Link: COX-2 inhibition is not just anti-inflammatory. In neuroblastoma and colon cancer, COX-2 overexpression leads to the phosphorylation and activation of HDM2 (an E3 ubiquitin ligase).[3] Activated HDM2 degrades p53 (tumor suppressor).

-

Therapeutic Logic: Isoxazole-based COX-2 inhibition

Reduced HDM2 activation

-

Vector B: Neurological Modulation (GABA & AMPA)

Substituted isoxazoles (and their reduced isoxazoline counterparts) act as bio-isosteres for carboxylic acids in neurotransmitters.

-

GABA-A Receptor: Isoxazole-thiazole hybrids act as inverse agonists at the

subunit, enhancing cognition (potential in Alzheimer's). -

AMPA Receptor: Isoxazole-4-carboxamides modulate the kinetics of GluA2-containing receptors, reducing desensitization and offering neuroprotection in Parkinson’s models.

Visualization: Pathways and Logic

Diagram 1: The Isoxazole SAR Decision Tree

A logical flow for medicinal chemists to determine substitution patterns based on target indication.

Caption: Decision matrix for substituent selection based on the desired biological endpoint.

Diagram 2: COX-2 Inhibition to Apoptosis Pathway

Mechanistic link between isoxazole anti-inflammatory action and anticancer effects.

Caption: Mechanistic cascade showing how COX-2 inhibition restores p53 function in cancer cells.[3]

Representative Experimental Protocol

Protocol Title: High-Throughput Fluorescence Assay for COX-2 vs. COX-1 Selectivity Objective: To quantify the selectivity ratio (IC50 COX-1 / IC50 COX-2) of novel isoxazole derivatives using a self-validating enzymatic workflow.

Senior Scientist’s Rationale (The "Why"):

Standard colorimetric assays often suffer from background interference, especially with highly conjugated isoxazole derivatives that may absorb light. This protocol uses a fluorometric detection of Resorufin (produced by the reaction of PGG2 with Amplex Red), which provides higher sensitivity and a distinct emission wavelength (590 nm) to minimize compound interference.

Materials:

-

Enzymes: Recombinant human COX-1 and COX-2 (purified).

-

Substrate: Arachidonic Acid (100 µM final).

-

Detection Agent: 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red) + Hemin (cofactor).

-

Buffer: 100 mM Tris-HCl (pH 8.0). Note: pH 8.0 is critical; lower pH reduces COX-2 specific activity.

Step-by-Step Workflow:

-

Compound Preparation:

-

Dissolve isoxazole derivatives in 100% DMSO to 10 mM stock.

-

Perform serial dilutions (1:3) in assay buffer to generate a 10-point dose-response curve (Range: 100 µM to 5 nM).

-

Validation Step: Ensure final DMSO concentration is <1% to prevent enzyme denaturation.

-

-

Enzyme Pre-Incubation (The "Lock-in" Phase):

-

In a black 96-well plate, add 10 µL of diluted compound and 40 µL of COX-1 or COX-2 enzyme solution (1-2 units/well).

-

Incubate for 10 minutes at 25°C .

-

Rationale: This allows slow-binding inhibitors (common with isoxazole scaffolds) to equilibrate with the active site before substrate competition begins.

-

-

Reaction Initiation:

-

Add 50 µL of Master Mix containing:

-

Arachidonic Acid (Substrate)[4]

-

Amplex Red (Fluorophore)

-

Hemin (Cofactor)

-

-

Critical Control: Include "No Enzyme" wells (background) and "No Inhibitor" wells (100% activity).

-

-

Kinetic Measurement:

-

Immediately read fluorescence (Ex: 535 nm / Em: 590 nm) in kinetic mode for 10 minutes.

-

Calculate the slope (RFU/min) of the linear portion of the curve.

-

-

Data Analysis:

-

Calculate % Inhibition:

-

Fit data to a 4-parameter logistic equation to determine IC50.

-

Selectivity Index (SI):

. An SI > 50 indicates high selectivity.

-

References

-

Chikkula, K. V., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Link

-

Kudryavtseva, et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals (MDPI). Link

-

RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. Link

-

Al-Qawasmeh, R., et al. (2025). Isoxazole-Carboxamide Modulators of GluA2-Containing AMPA Receptors in Parkinson's Disease. Chemistry & Biodiversity. Link

-

Zhang, Y., et al. (2025).[5] Design, Synthesis, and Evaluation of Novel Isoxazoline Derivatives as Potent GABA Receptor Modulators. Journal of Agricultural and Food Chemistry. Link

-

Kumar, M., et al. (2023).[6] Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 4. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Physicochemical Architecture of Isoxazoline Ectoparasiticides: A Technical Deep Dive

Executive Summary

The advent of isoxazoline compounds—represented by fluralaner, afoxolaner, sarolaner, and lotilaner—marked a paradigm shift in veterinary medicinal chemistry. Unlike their predecessors, these molecules offer an unprecedented combination of high potency, systemic longevity, and selectivity for arthropod GABA-gated chloride channels over mammalian counterparts.

This guide deconstructs the physicochemical properties that drive this performance. We move beyond basic structural descriptions to analyze how lipophilicity, stereochemistry, and metabolic stability are engineered to create "depot" pharmacokinetics and distinct pharmacodynamic profiles.

Structural Fundamentals & The Pharmacophore

The core efficacy of this class hinges on a specific spatial arrangement of three structural domains centered around a rigid isoxazoline ring.

The Isoxazoline Core

The 1,2-oxazole (isoxazoline) ring serves as a bioisostere that provides a rigid scaffold. It orients the lipophilic "tail" (usually a substituted aryl group) and the polar "head" (often an amide moiety) into the precise geometry required to dock within the narrow transmembrane pore of the GABA-gated chloride channel (GABA-Cl).

The Trifluoromethyl ( ) Anchor

Almost all successful candidates in this class feature a

-

Electronic Effect: The strong electron-withdrawing nature of

modulates the pKa of neighboring groups and strengthens the dipole interactions within the binding pocket. -

Metabolic Stability: The C-F bond is among the strongest in organic chemistry, blocking metabolic oxidation at this site.

Stereochemistry: The Critical Enantiomer

The C3 position of the isoxazoline ring is a chiral center.

-

Biological Reality: The (S)-enantiomer is typically the eutomer (active form), possessing significantly higher binding affinity (IC50 in the nanomolar range) compared to the (R)-distomer.

-

Developmental Choices:

-

Fluralaner/Afoxolaner: Initially marketed as racemates.

-

Lotilaner: Developed as a pure (S)-enantiomer to reduce metabolic load and potential off-target toxicity.

-

Physicochemical Determinants of Efficacy

Lipophilicity (LogP) & The "Depot" Effect

Isoxazolines are characterized by high lipophilicity (LogP > 3.0, often approaching 5.0). This is not an accident; it is a design feature.

-

Systemic Distribution: High lipophilicity facilitates rapid absorption and distribution into adipose tissues.

-

Extended Release: The adipose tissue acts as a reservoir (depot), slowly releasing the drug back into the plasma. This mechanism underpins the extended efficacy windows (e.g., 12 weeks for Fluralaner).

-

Challenge: This same property makes aqueous formulation difficult, necessitating the use of surfactants (e.g., Tween 80) or organic solvents (e.g., glycofurol) in delivery systems.

Solubility Profile

These compounds exhibit "brick dust" properties—high melting points and low aqueous solubility.

-

Solubility in Water: Typically < 0.1 mg/mL.

-

Solubility in Organics: High solubility in ethanol, DMSO, and PEG.

-

Implication: Oral formulations often rely on solid dispersions or chewable matrices containing lipid-based excipients to enhance bioavailability.

Mechanism of Action: The Physicochemical Interface

The isoxazolines act as non-competitive antagonists of the GABA-Cl channel. They do not compete with GABA for the orthosteric site; instead, they bind to an allosteric site within the channel pore, effectively "plugging" it.

Binding Kinetics

-

Blockade: Binding prevents chloride ion influx.

-

Hyperexcitation: Without the inhibitory chloride current, neurons depolarize uncontrollably.

-

Selectivity: The binding pocket in arthropods contains specific residues (e.g., Glycine vs. Serine mutations) that allow tight isoxazoline docking, which are absent or sterically hindered in mammalian channels.

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the cascade from chemical modification to clinical outcome.

Figure 1: The causal chain connecting structural modifications (like CF3 addition) to the final clinical profile (extended protection).

Experimental Protocols

As a scientist, reproducibility is your currency. The following protocols are designed for robustness in a drug discovery setting.

Protocol A: High-Throughput LogD Determination (HPLC Method)

Standard shake-flask methods are often too slow for lead optimization. This HPLC surrogate method correlates retention time with lipophilicity.

Objective: Determine the distribution coefficient (LogD) at pH 7.4.

Materials:

-

Column: C18 Reverse-Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 7.4).

-

Mobile Phase B: HPLC-grade Acetonitrile.

-

Standards: A set of 5 compounds with known LogD values (e.g., Propranolol, Naproxen, Atrazine) spanning the expected range.

Procedure:

-

Calibration: Inject the standard set using a linear gradient (5% B to 95% B over 10 min).

-

Curve Generation: Plot the known LogD vs. Retention Time (

) for the standards. Calculate the linear regression equation ( -

Sample Prep: Dissolve isoxazoline derivatives in DMSO to 10 mM. Dilute 1:100 in Mobile Phase A/B (50:50) mix.

-

Analysis: Inject samples under identical gradient conditions.

-

Calculation: Input the sample

into the regression equation to derive the calculated LogD.

Validation Check: Ensure the

Protocol B: Chiral Separation & Purity Analysis

Since the (S)-enantiomer is the active species, verifying chiral purity is mandatory.

Objective: Quantify the enantiomeric excess (ee) of an isoxazoline sample.

Materials:

-

Column: Chiralcel OD-H or AD-H (Amylose-based stationary phases are preferred for these scaffolds).

-

Mobile Phase: n-Hexane : Isopropanol (90:10 v/v). Note: Adjust polarity based on the specific amide linker.

-

Detection: UV at 254 nm.

Procedure:

-

Equilibration: Flush column with mobile phase at 1.0 mL/min for 30 mins.

-

Racemate Injection: Inject the racemic mixture first to establish the separation window and resolution (

). Aim for -

Sample Injection: Inject the synthesized/purified sample.

-

Calculation:

Comparative Data: The "Big Four"

The following table synthesizes the key physicochemical and pharmacokinetic differences between the major market players.

| Feature | Fluralaner | Afoxolaner | Sarolaner | Lotilaner |

| Trade Name | Bravecto | NexGard | Simparica | Credelio |

| Chirality | Racemic | Racemic | (S)-Enantiomer | (S)-Enantiomer |

| LogP (Approx) | ~ 5.4 | ~ 3.7 | ~ 3.6 | ~ 4.5 |

| Half-Life (Dog) | 12-15 days | ~ 15 days | ~ 11 days | ~ 30 days |

| Dosing Interval | 12 Weeks | Monthly | Monthly | Monthly |

| Key Structural Feature | Di-substituted benzamide | Isoxazoline-amide linker | Spiro-azetidine linker | Sulfone moiety |

Note: LogP values are approximate and dependent on the specific solvent system used in literature measurements.

Visualization: Experimental Workflow

This diagram outlines the critical path from synthesis to lead candidate selection.

Figure 2: The iterative cycle of isoxazoline drug discovery, emphasizing the early separation of enantiomers.

References

-

Ganchen, R. et al. (2014). Discovery of Fluralaner, a Potent Isoxazoline Ectoparasiticide.Journal of Medicinal Chemistry . [Link]

-

Ozoe, Y. et al. (2010). The Isoxazoline Ectoparasiticides: A New Class of GABA-Chloride Channel Antagonists.Veterinary Parasitology . [Link]

-

Weber, T. & Selzer, P. (2016). Isoxazolines: A Novel Chemotype for the Control of Ectoparasites.ChemMedChem . [Link]

-

Shoop, W. L. et al. (2014). Discovery and Mode of Action of Afoxolaner, a New Isoxazoline Parasiticide for Dogs.Veterinary Parasitology . [Link]

-

Rufener, L. et al. (2017). The Novel Isoxazoline Ectoparasiticide Lotilaner (Credelio): A Non-Competitive Antagonist Specific to Invertebrates.Parasites & Vectors . [Link]

Methodological & Application

Application Note: Strategic Synthesis of Isoxazolines via 1,3-Dipolar Cycloaddition

This Application Note is structured to guide researchers through the strategic implementation of 1,3-dipolar cycloaddition for isoxazoline synthesis, moving from mechanistic principles to validated protocols and troubleshooting.

Executive Summary & Strategic Value